molecular formula C20H19FN4O3S2 B2990834 3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897474-29-2

3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2990834
CAS No.: 897474-29-2
M. Wt: 446.52
InChI Key: GHPBBYCHDXSTSP-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a combination of fluorophenyl, thioether, nitrobenzothiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Synthesis of the Nitrobenzothiazole Moiety: : The nitrobenzothiazole component is synthesized separately, often starting from 2-aminothiophenol and nitrobenzene derivatives. This involves nitration and subsequent cyclization reactions under acidic conditions.

  • Coupling with Piperazine: : The nitrobenzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate. This step typically requires heating in a solvent such as ethanol or methanol.

  • Final Coupling Reaction: : The final step involves coupling the thioether intermediate with the piperazinyl-benzothiazole intermediate. This is usually achieved through a nucleophilic substitution reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The nitro group in the benzothiazole moiety can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thioether and nitrobenzothiazole functionalities in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Studies may explore its efficacy, toxicity, and mechanism of action in various disease models.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including advanced materials or intermediates for more complex chemical syntheses.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitrobenzothiazole moiety may interact with enzymes or receptors, while the piperazine ring could enhance binding affinity and specificity. The thioether linkage might influence the compound’s overall stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
  • 3-((4-Methylphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
  • 3-((4-Bromophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Uniqueness

The uniqueness of 3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group may enhance its lipophilicity and metabolic stability compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c21-14-1-4-16(5-2-14)29-12-7-19(26)23-8-10-24(11-9-23)20-22-17-6-3-15(25(27)28)13-18(17)30-20/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPBBYCHDXSTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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